N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-4-{[(4-methylphenyl)sulfanyl]methyl}benzamide
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Overview
Description
N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-4-{[(4-methylphenyl)sulfanyl]methyl}benzamide is a synthetic organic compound that belongs to the class of benzimidazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-4-{[(4-methylphenyl)sulfanyl]methyl}benzamide typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of the Dimethyl and Oxo Groups: The dimethyl and oxo groups can be introduced through alkylation and oxidation reactions, respectively.
Attachment of the Sulfanyl-Substituted Benzamide Moiety: The final step involves the coupling of the benzimidazole core with 4-{[(4-methylphenyl)sulfanyl]methyl}benzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-4-{[(4-methylphenyl)sulfanyl]methyl}benzamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the benzimidazole core can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving benzimidazole derivatives.
Medicine: Potential use as a therapeutic agent due to its structural similarity to known drugs.
Industry: Possible applications in the development of new materials or catalysts.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, benzimidazole derivatives exert their effects by interacting with enzymes, receptors, or other proteins. The sulfanyl-substituted benzamide moiety may enhance binding affinity or selectivity for certain targets, leading to specific biological outcomes.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound with a simpler structure.
N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)benzamide: Lacks the sulfanyl-substituted benzamide moiety.
4-{[(4-methylphenyl)sulfanyl]methyl}benzamide: Lacks the benzimidazole core.
Uniqueness
N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-4-{[(4-methylphenyl)sulfanyl]methyl}benzamide is unique due to the combination of the benzimidazole core and the sulfanyl-substituted benzamide moiety. This structural feature may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C24H23N3O2S |
---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
N-(1,3-dimethyl-2-oxobenzimidazol-5-yl)-4-[(4-methylphenyl)sulfanylmethyl]benzamide |
InChI |
InChI=1S/C24H23N3O2S/c1-16-4-11-20(12-5-16)30-15-17-6-8-18(9-7-17)23(28)25-19-10-13-21-22(14-19)27(3)24(29)26(21)2/h4-14H,15H2,1-3H3,(H,25,28) |
InChI Key |
FJXTVTJQQNPKNR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SCC2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)N(C(=O)N4C)C |
Origin of Product |
United States |
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